molecular formula C8H8N2O B090395 1-Methyl-1H-indazol-3(2H)-one CAS No. 1006-19-5

1-Methyl-1H-indazol-3(2H)-one

Cat. No. B090395
CAS RN: 1006-19-5
M. Wt: 148.16 g/mol
InChI Key: ONNIFDMRZCMQQM-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-3(2H)-one is a derivative of the indazole class of heterocyclic compounds, which are characterized by a fused benzene and pyrazole ring. Indazoles are of significant interest due to their diverse pharmacological activities and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of various studies. A practical, metal-free synthesis of 1H-indazoles has been achieved from o-aminobenzoximes using methanesulfonyl chloride and triethylamine, providing a mild approach compared to previous methods and yielding the desired compounds in good to excellent yields . Another study describes the synthesis of 2H-indazoles through a copper-catalyzed one-pot three-component reaction, which is notable for its broad substrate scope and high functional group tolerance . Additionally, a one-pot palladium-catalyzed alkylation/direct arylation reaction has been used to synthesize six-membered-ring annulated 2H-indazoles .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be influenced by various substituents. For instance, the structures of fluorinated NH-indazoles have been determined by X-ray crystallography, revealing that these compounds are 1H-tautomers and can crystallize in chiral space groups forming helices . This study highlights the impact of fluorine substitution on the supramolecular structure of NH-indazoles.

Chemical Reactions Analysis

Indazoles can undergo various chemical reactions, including C-H activation and N-N bond formation. A Rh(III)/Cu(II)-cocatalyzed synthesis of 1H-indazoles has been reported, which utilizes arylimidates and organo azides to form substituted 1H-indazoles through C-H amidation and N-N bond formation . Another example is the synthesis of 1-substituted-1H-indazoles via 1,3-dipolar cycloaddition of nitrile imines and benzyne, which is a rapid reaction yielding N(1)-C(3) disubstituted indazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazoles can be influenced by their tautomeric forms and the presence of substituents. For example, 2H-indazole tautomers have been stabilized by intra- and intermolecular hydrogen bonds, and their stability in solution and solid-state has been studied using NMR spectroscopy and DFT calculations . The effect of different solvents on the energetic behavior of indazole derivatives has also been investigated, providing insights into their solvation and stability .

Scientific Research Applications

Antibacterial and Antifungal Applications Research has demonstrated that derivatives of indazole, including 1-Methyl-1H-indazol-3(2H)-one, exhibit potent antibacterial and antifungal properties. These compounds have been found effective against a range of bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, and the fungal strain Candida albicans. This highlights the potential of indazole derivatives in developing new antimicrobial agents (Panda et al., 2022).

Chemical Synthesis and Structural Studies Indazoles, including 1-Methyl-1H-indazol-3(2H)-one, are synthesized through various chemical reactions and have been studied for their structural properties. For instance, research on 2H-indazole tautomers stabilized by intra- and intermolecular hydrogen bonds provides insights into the stabilization mechanisms of these compounds, which is crucial for understanding their reactivity and potential applications in medicinal chemistry (Sigalov et al., 2019).

Imaging and Diagnostic Applications One specific application in imaging includes the synthesis of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one as a potential PET probe. This compound, related to 1-Methyl-1H-indazol-3(2H)-one, demonstrates the use of indazole derivatives in developing tools for biomedical imaging and diagnostics, specifically targeting the enzyme PIM1 (Gao et al., 2013).

Anticancer Research Indazole derivatives have been recognized for their anticancer properties. Novel synthetic approaches for indazole-containing compounds, including those similar to 1-Methyl-1H-indazol-3(2H)-one, are being explored for their potential use in anticancer therapy. This includes studies on their synthesis, characterization, and preliminary in vitro antiproliferative activity, suggesting that these molecules could serve as a basis for developing new anticancer agents (Molinari et al., 2015).

Catalysis and Green Chemistry Indazole derivatives are also explored in the context of catalysis and green chemistry. For instance, a study on the high-yielding, one-pot synthesis of bis(1H-indazol-1-yl)methane, related to 1-Methyl-1H-indazol-3(2H)-one, catalyzed by 3d-metal salts, underscores the importance of indazole compounds in facilitating environmentally friendly synthetic pathways (Lind et al., 2022).

Future Directions

Indazole derivatives, including “1-Methyl-1H-indazol-3(2H)-one”, have attracted considerable attention from chemists due to their importance as building blocks for many bioactive natural products and commercially available drugs . Future research may focus on developing new methods for the synthesis of these heterocycles with better biological activities .

properties

IUPAC Name

1-methyl-2H-indazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNIFDMRZCMQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905619
Record name 1-Methyl-1H-indazol-3-ol
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indazol-3(2H)-one

CAS RN

100922-97-2, 1006-19-5
Record name 1-Methyl-1H-indazol-3-ol
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Record name 1H-Indazol-3-ol, 1-methyl-
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Record name 1-Methyl-1H-indazol-3-ol
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Record name 1-methyl-2,3-dihydro-1H-indazol-3-one
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